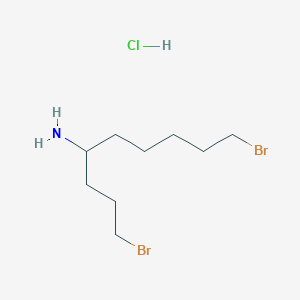
(2R,3R)-2,3-Dimethyl-1,4-butanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-Dimethyl-1,4-butanediol is a chiral diol with the molecular formula C6H14O2. It is characterized by two methyl groups and two hydroxyl groups attached to a butane backbone. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethyl-1,4-butanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The resulting product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield more saturated alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of 2,3-dimethyl-1,4-butanedione.
Reduction: Production of more reduced alcohols or hydrocarbons.
Substitution: Generation of halogenated or tosylated derivatives.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-Dimethyl-1,4-butanediol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its diol functionality.
Mecanismo De Acción
The mechanism by which (2R,3R)-2,3-Dimethyl-1,4-butanediol exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes. In chemical synthesis, its hydroxyl groups participate in nucleophilic or electrophilic reactions, facilitating the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: Lacks the methyl groups, making it less sterically hindered and more flexible.
2,3-Butanediol: Contains hydroxyl groups on adjacent carbons but lacks the additional methyl groups.
1,3-Butanediol: Has hydroxyl groups on non-adjacent carbons, leading to different reactivity and applications.
Uniqueness
(2R,3R)-2,3-Dimethyl-1,4-butanediol is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its reactivity and interactions in chemical and biological systems. This makes it particularly valuable in chiral synthesis and as a specialized intermediate in various industrial processes.
Propiedades
Número CAS |
127253-15-0 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Clave InChI |
SKQUTIPQJKQFRA-WDSKDSINSA-N |
SMILES isomérico |
C[C@@H](CO)[C@@H](C)CO |
SMILES canónico |
CC(CO)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)



![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
![6,11-Dimethyl-1H-indolo[3,2-c]quinoline-1,4(11H)-dione](/img/structure/B14279154.png)





